molecular formula C22H21N3O2S B2530567 N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897463-23-9

N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2530567
CAS No.: 897463-23-9
M. Wt: 391.49
InChI Key: XDBONDKPAGQOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methylphenyl group. The acetamide moiety is modified with an N-[(2-methoxyphenyl)methyl] side chain, which distinguishes it from related derivatives. Imidazo[2,1-b]thiazole scaffolds are pharmacologically significant due to their diverse biological activities, including cytotoxicity, antimicrobial, and antimycobacterial effects .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-7-9-16(10-8-15)19-13-25-18(14-28-22(25)24-19)11-21(26)23-12-17-5-3-4-6-20(17)27-2/h3-10,13-14H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBONDKPAGQOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo-thiazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the imidazo-thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including polar aprotic solvents and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced imidazo-thiazole derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Imidazothiazole substituents : Position 6 may bear phenyl, 4-chlorophenyl, 4-bromophenyl, or 4-methylphenyl groups.
  • Acetamide side chains : Modifications such as N-pyridinyl, N-(4-fluorophenyl), or N-[(2-methoxyphenyl)methyl] alter solubility and target interactions.
Table 1: Structural and Pharmacological Comparison
Compound Name Imidazothiazole Substituent Acetamide Substituent Key Biological Activity Reference
Target Compound 6-(4-methylphenyl) N-[(2-methoxyphenyl)methyl] Not explicitly reported in evidence -
5a (N-morpholinopyridin-3-yl derivative) 6-phenyl N-(6-morpholinopyridin-3-yl) Cytotoxic (HepG2, MDA-MB-231)
5l (4-chlorophenyl derivative) 6-(4-chlorophenyl) N-(6-(4-(4-methoxybenzyl)piperazinyl)) IC₅₀ = 1.4 μM (MDA-MB-231); VEGFR2 inhibition
3c (4-bromophenyl hydrazide) 6-(4-bromophenyl) N-(arylidene) acetohydrazide Cytotoxic (PC-3 prostate cancer, log₁₀GI₅₀ < -8)
4a-k (aryl derivatives) Various aryl groups N-(4-fluorophenyl) Antibacterial, antifungal, anthelmintic

Pharmacological Insights

  • Cytotoxicity :

    • The 4-chlorophenyl substituent in 5l () enhances potency against MDA-MB-231 cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). The target compound’s 4-methylphenyl group may modulate lipophilicity and membrane permeability, though direct data are unavailable .
    • 3c (), with a 4-bromophenyl group and hydrazide side chain, shows marked activity against PC-3 prostate cancer cells, suggesting halogenation may enhance DNA intercalation or enzyme inhibition .
  • Antimicrobial Activity :

    • Derivatives with N-(4-fluorophenyl) acetamide () exhibit broad-spectrum antibacterial and antifungal effects, likely due to fluorine’s electronegativity enhancing target binding .
  • Antimycobacterial Activity :

    • N'-(arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide () demonstrates in vitro antimycobacterial activity, highlighting the role of bromine in disrupting bacterial membranes .

Key Structural-Activity Relationships (SARs)

Imidazothiazole Substituents: Electron-withdrawing groups (e.g., Cl, Br) improve cytotoxicity and antimycobacterial activity by enhancing electrophilicity .

Acetamide Modifications :

  • N-[(2-methoxyphenyl)methyl] introduces steric bulk and methoxy’s hydrogen-bonding capacity, which could influence receptor selectivity compared to smaller groups (e.g., N-pyridinyl) .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the imidazo[2,1-b][1,3]thiazole class, which is known for a variety of biological activities. The synthesis typically involves multi-step organic reactions starting from 2-methoxyaniline and 4-methylbenzaldehyde. Key steps include condensation, cyclization, and acylation reactions, often facilitated by catalysts such as palladium or copper complexes .

Anticancer Properties

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit notable anticancer activity. For instance, one study reported that derivatives with similar structural motifs demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 0.23 µM to 0.36 µM against non-small cell lung cancer (HOP-92), CNS (SNB-75), and renal (A-198) cancer cell lines .

The mechanism of action often involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds have been shown to inhibit the transcription factor NF-kB, which plays a crucial role in tumorigenesis .

Compound Cell Line IC50 (µM)
Compound 4HOP-920.23
Compound 5SNB-750.33
Compound 6A-1980.36

Antioxidant Activity

In addition to anticancer properties, this compound exhibits antioxidant activity. This is particularly relevant in protecting cells from oxidative stress and enhancing the activity of cytoprotective enzymes such as NAD(P) quinone reductase .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Inhibition of NF-kB leads to reduced expression of genes associated with inflammation and cancer progression . Moreover, the compound's unique substituents contribute to its reactivity and selectivity towards these targets.

Case Studies

Recent studies have highlighted the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives in various therapeutic contexts:

  • Cytotoxicity Against Cancer Cell Lines : A series of derivatives were tested against multiple cancer types with promising results in terms of potency and selectivity .
  • Inhibition of Key Kinases : Some derivatives showed significant inhibition against ALK5 kinase (IC50 = 1.2 nM), indicating potential for further development as targeted therapies .
  • Antioxidant Effects : Compounds similar to this compound demonstrated antioxidant properties comparable to established antioxidants like quercetin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(2-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazothiazole core via cyclization, followed by coupling with substituted acetamide intermediates. Key steps include:

  • Use of dimethylformamide (DMF) or dichloromethane (DCM) as solvents .
  • Catalysts like triethylamine to facilitate amide bond formation .
  • Temperature control (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
    • Characterization : Confirm purity via HPLC and structural identity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography provides 3D conformation details, especially for resolving stereochemistry .
  • NMR spectroscopy (1D and 2D experiments like COSY, NOESY) confirms connectivity of the imidazothiazole and acetamide moieties .
  • FT-IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Antimicrobial testing via broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with IC50_{50} calculations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

  • Methodological Answer :

  • Dynamic NMR experiments to detect conformational flexibility in solution .
  • DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra .
  • Cocrystallization with heavy atoms (e.g., bromine derivatives) to improve X-ray resolution .

Q. What strategies optimize reaction yields when synthesizing derivatives with electron-withdrawing substituents?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction time and improves yields for sterically hindered intermediates .
  • Protecting groups (e.g., Boc for amines) prevent unwanted side reactions during coupling steps .
  • Solvent screening (e.g., switching from DMF to acetonitrile) enhances solubility of polar intermediates .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence pharmacokinetic properties?

  • Methodological Answer :

  • LogP measurements (shake-flask method) compare lipophilicity .
  • Metabolic stability assays in liver microsomes identify susceptibility to oxidation .
  • Molecular docking predicts binding affinity changes due to substituent bulkiness (e.g., methoxy vs. trifluoromethyl) .

Q. What computational methods are used to rationalize discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :

  • Pharmacophore modeling identifies essential features for target engagement .
  • MD simulations assess compound stability in biological membranes .
  • QSAR models correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.